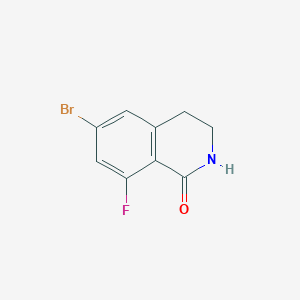

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEGTSCEMNYFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232688 | |

| Record name | 6-Bromo-8-fluoro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242157-15-8 | |

| Record name | 6-Bromo-8-fluoro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242157-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-fluoro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the Ritter reaction, where carbinols react with nitriles in the presence of sulfuric acid and acetic acid at elevated temperatures (60-70°C) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antiarrhythmic, hemostatic, anthelmintic, and larvicidal activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic activity is attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . The compound’s hemostatic activity is linked to its effect on blood coagulation pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

- CAS Number : 1242157-15-8

- Molecular Formula: C₉H₇BrFNO

- Molecular Weight : 244.06 g/mol

- Physical Properties : Purity ≥95%, stored at room temperature (sealed, dry). Hazard codes include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Synthesis: The compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is synthesized via methods such as cyclization of carbamates under acidic conditions (e.g., BF₃·Et₂O) or rhodium-catalyzed C–H activation . Fluorine and bromine substituents are introduced regioselectively through directed halogenation or via pre-functionalized precursors .

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

Key Analogs :

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 724422-42-8) Molecular Formula: C₁₀H₁₀BrNO Substitution: Bromine at C6, methyl at C2. Significance: The methyl group enhances lipophilicity (LogP ~2.45) but may reduce tubulin-binding activity compared to fluoro derivatives .

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) Substitution: Bromine at C5. Activity: Lower antiproliferative potency than C6-substituted analogs due to positional effects on aromatic π-stacking .

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2167586-67-4) Molecular Formula: C₁₁H₁₂BrNO Substitution: Bromine at C8, dimethyl at C4.

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2) Scaffold: Dihydroquinolinone (vs. dihydroisoquinolinone). Activity: Similar bromo-fluoro substitution but lower microtubule disruption efficacy due to scaffold differences .

Antiproliferative Activity :

- Target Compound: Exhibits GI₅₀ values in the nanomolar range (e.g., 51 nM in DU-145 prostate cancer cells) .

- Analog 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) : Mean GI₅₀ of 33 nM in NCI-60 panel, highlighting the importance of methoxy and benzoyl groups for potency .

- Sulfamate Derivatives (e.g., 17f) : Inhibit tubulin polymerization (IC₅₀ ~1.2 µM), comparable to combretastatin A-4. The 8-fluoro substituent in the target compound may enhance electrostatic interactions at the colchicine binding site .

Tubulin Binding :

Physicochemical Properties

| Compound (CAS) | Molecular Weight | LogP | PSA (Ų) | Water Solubility |

|---|---|---|---|---|

| 1242157-15-8 (Target) | 244.06 | ~2.2* | 29.1 | Low |

| 724422-42-8 (6-Br, 2-Me) | 238.08 | 2.45 | 29.1 | Moderate |

| 1109230-25-2 (5-Br) | 228.07 | 1.98 | 29.1 | Low |

| 2167586-67-4 (8-Br, 4,4-diMe) | 254.12 | 3.10 | 29.1 | Very Low |

*Estimated via computational methods. Data from .

Biological Activity

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention for its potential biological activities. With a molecular formula of C9H7BrFNO and a molecular weight of 244.06 g/mol, this compound is part of the isoquinoline family, which is known for various pharmacological properties.

The compound features a bromine atom at the 6-position and a fluorine atom at the 8-position of the isoquinoline structure. These halogen substitutions can significantly influence the biological activity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrFNO |

| Molecular Weight | 244.06 g/mol |

| CAS Number | 1242157-15-8 |

| MDL Number | MFCD22381969 |

Biological Activity

Research indicates that derivatives of isoquinolinones, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Studies have shown that compounds with similar structures can act as antagonists at adenosine A2A receptors, which are implicated in cancer progression and neurodegenerative diseases. For instance, some derivatives have demonstrated significant antitumor effects in preclinical models .

- Antimicrobial Properties : The compound's structural analogs have been evaluated for their efficacy against various pathogens. For example, derivatives have shown promising results against oomycetes and fungi, indicating potential use in agricultural applications as antifungal agents .

- Neuroprotective Effects : Isoquinoline derivatives have been explored for their neuroprotective properties, particularly in models of neurodegeneration. The modulation of adenosine receptors is a key mechanism through which these compounds may exert their effects .

Case Studies

- Antitumor Activity : A study on novel quinazoline derivatives highlighted the importance of structural modifications in enhancing receptor affinity and antagonist activity. The findings suggested that similar modifications in this compound could lead to improved therapeutic profiles against cancer .

- Antifungal Efficacy : Research on related compounds demonstrated that certain derivatives exhibited higher potency against specific fungal strains compared to commercial antifungals. For example, one derivative showed an EC50 value significantly lower than that of hymexazol, suggesting a promising avenue for crop protection .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound likely interacts with various receptors (e.g., A2A adenosine receptors), influencing downstream signaling pathways involved in cell proliferation and apoptosis.

- Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to disrupt biological membranes in pathogens, leading to cell death .

Q & A

Q. How should researchers address contradictions in catalytic efficiency data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.